![molecular formula C7H6N4O4 B12912140 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione CAS No. 53854-18-5](/img/structure/B12912140.png)
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a methyl group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with nitroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-Methyl-6-aminoimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione.
科学的研究の応用
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
7-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the nitro group.
6-Nitroimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Similar structure but differs in the position of the nitro group.
Uniqueness
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to the presence of both the nitro and methyl groups at specific positions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
CAS番号 |
53854-18-5 |
|---|---|
分子式 |
C7H6N4O4 |
分子量 |
210.15 g/mol |
IUPAC名 |
7-methyl-6-nitro-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H6N4O4/c1-3-5(11(14)15)6(13)10-2-4(12)9-7(10)8-3/h2H2,1H3,(H,8,9,12) |
InChIキー |
WVKOGQVTMQINIU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2CC(=O)NC2=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



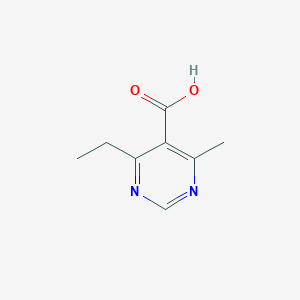
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
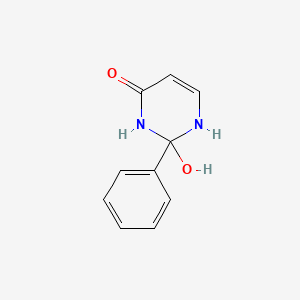
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)

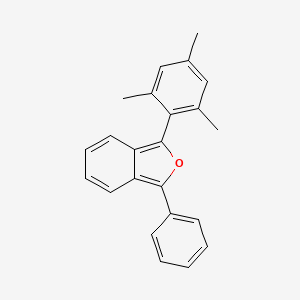

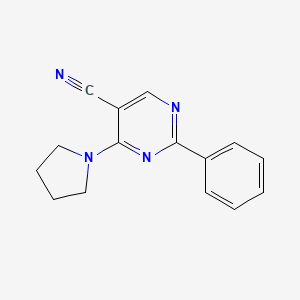


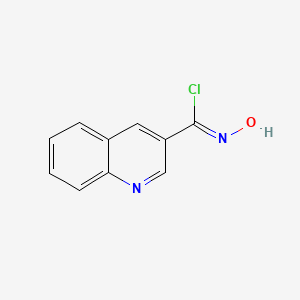
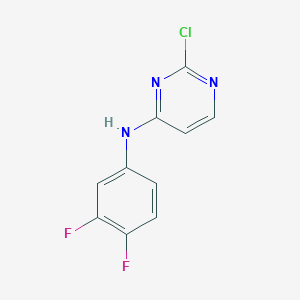
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
